molecular formula C9H8N4O3 B6274542 methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate CAS No. 1443987-54-9

methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate

Cat. No.: B6274542
CAS No.: 1443987-54-9
M. Wt: 220.2
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Description

Methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate is a heterocyclic compound that features a triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the microwave-mediated synthesis. This would require optimization of reaction conditions to ensure consistent yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents appropriate for the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

Methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2E)-3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate is unique due to its specific structural features and the resulting biological activities. Its ability to inhibit CDK2 with high potency distinguishes it from other similar compounds, making it a valuable scaffold for drug development .

Properties

CAS No.

1443987-54-9

Molecular Formula

C9H8N4O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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